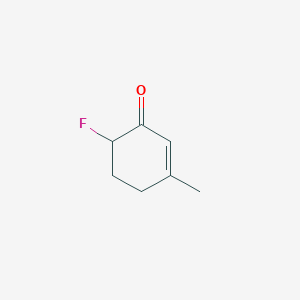

6-Fluoro-3-methylcyclohex-2-en-1-one

Description

Contextualization within the Chemistry of Fluorinated Cyclohexenones

Fluorinated cyclohexenones are a class of compounds that combine the reactivity of an α,β-unsaturated ketone with the unique properties imparted by a fluorine substituent. The position of the fluorine atom on the cyclohexenone ring dictates its influence on the molecule's reactivity and stereochemistry. When positioned at the α-carbon to the carbonyl group, fluorine's strong electron-withdrawing nature can activate the carbonyl group towards nucleophilic attack, although this effect can be modulated by conformational preferences. beilstein-journals.orgnih.gov The presence of fluorine can also influence the stereochemical outcome of reactions at adjacent centers.

The synthesis of fluorinated cyclohexenones often requires specialized fluorinating agents and strategies to control regioselectivity and stereoselectivity. sapub.orgnih.gov Direct fluorination of pre-existing cyclohexenone scaffolds can be challenging due to competing side reactions and lack of selectivity. Consequently, methods that construct the fluorinated ring system from acyclic precursors have gained prominence.

Significance of 6-Fluoro-3-methylcyclohex-2-en-1-one as a Strategic Synthetic Target and Building Block

The structure of this compound makes it a highly valuable and strategic building block in organic synthesis. The α,β-unsaturated ketone moiety is a versatile functional group that can participate in a wide array of chemical transformations, including Michael additions, Diels-Alder reactions, and various conjugate additions. sapub.orgnih.gov The fluorine atom at the 6-position, adjacent to the carbonyl, introduces a stereocenter and can influence the diastereoselectivity of reactions at the β-carbon.

Furthermore, the presence of the methyl group at the 3-position provides an additional point of structural diversity and can influence the conformational preferences of the ring. This combination of functional groups makes this compound an attractive starting material for the synthesis of complex, biologically active molecules, particularly in the development of new pharmaceuticals and agrochemicals where fluorine incorporation is often desirable. nih.govnih.govresearchgate.net

Overview of Research Trajectories for Alpha,Beta-Unsaturated Cyclohexenones in Synthetic Chemistry

Alpha,beta-unsaturated cyclohexenones are a well-established and extensively studied class of compounds in synthetic chemistry. nih.govacs.org Their importance stems from their utility as versatile intermediates in the construction of a wide range of carbocyclic and heterocyclic systems. The Robinson annulation, a classic method for the synthesis of cyclohexenones, has been a workhorse in organic synthesis for decades. wikipedia.orgjk-sci.com

Current research in this area is focused on the development of new, more efficient, and stereoselective methods for the synthesis of highly functionalized cyclohexenones. acs.org Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral cyclohexenones, providing access to enantiomerically enriched building blocks for the synthesis of natural products and pharmaceuticals. nih.govresearchgate.net

A significant research trajectory involves the incorporation of heteroatoms and other functional groups into the cyclohexenone scaffold to create novel molecular architectures with unique reactivity and biological properties. The synthesis and exploration of fluorinated cyclohexenones, such as this compound, is a prime example of this trend, as chemists seek to leverage the beneficial effects of fluorine in the design of new molecules. researchgate.netmdpi.com

A notable advance in the synthesis of such compounds is the development of a one-pot fluorination and organocatalytic Robinson annulation sequence. nih.govmdpi.comresearchgate.net This method allows for the asymmetric synthesis of 6-fluorocyclohex-2-en-1-ones with high yields and excellent stereoselectivity. The process involves the fluorination of a β-ketoester followed by a Robinson annulation with a chalcone, catalyzed by a cinchona alkaloid amine. nih.govmdpi.com This approach provides a direct route to chiral fluorinated cyclohexenones, which are valuable intermediates for further synthetic transformations.

Below is a table summarizing the results of a one-pot synthesis of various 6-fluorocyclohex-2-en-1-ones, demonstrating the efficiency and stereoselectivity of this modern synthetic method.

| Entry | R¹ | R² | Yield (%) | dr | ee (%) |

| 1 | Ph | H | 75 | 10:1 | 95 |

| 2 | 4-MeC₆H₄ | H | 78 | 12:1 | 96 |

| 3 | 4-MeOC₆H₄ | H | 80 | 15:1 | 97 |

| 4 | 4-FC₆H₄ | H | 72 | 10:1 | 94 |

| 5 | 4-ClC₆H₄ | H | 70 | 9:1 | 93 |

| 6 | 4-BrC₆H₄ | H | 68 | 8:1 | 92 |

| 7 | 2-Naphthyl | H | 73 | 11:1 | 95 |

| 8 | Ph | Me | 65 | 20:1 | 99 |

Data sourced from a study on the one-pot synthesis of 6-fluorocyclohex-2-en-1-ones. nih.gov

This synthetic advancement underscores the ongoing efforts to develop practical and efficient routes to complex fluorinated molecules, highlighting the importance of compounds like this compound in the landscape of contemporary organic synthesis.

Structure

3D Structure

Properties

CAS No. |

88100-67-8 |

|---|---|

Molecular Formula |

C7H9FO |

Molecular Weight |

128.14 g/mol |

IUPAC Name |

6-fluoro-3-methylcyclohex-2-en-1-one |

InChI |

InChI=1S/C7H9FO/c1-5-2-3-6(8)7(9)4-5/h4,6H,2-3H2,1H3 |

InChI Key |

CRHTVEFBQZHJSG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)C(CC1)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Fluoro 3 Methylcyclohex 2 En 1 One

De Novo Synthetic Routes to the 6-Fluoro-3-methylcyclohex-2-en-1-one Core

A prominent de novo strategy for constructing the this compound core involves a one-pot sequential reaction combining fluorination with a Robinson annulation. The Robinson annulation is a classic organic reaction that forms a six-membered ring by a Michael addition followed by an intramolecular aldol (B89426) condensation. illinois.eduorgsyn.orgthieme-connect.com This approach allows for the direct incorporation of the fluorine atom at the C-6 position during the ring formation process.

A notable example of this methodology is the organocatalytic Robinson annulation of an α-fluoro-β-ketoester with a suitable Michael acceptor. researchgate.net In a typical procedure, a β-ketoester is first fluorinated using an electrophilic fluorine source, such as Selectfluor™. The resulting α-fluoro-β-ketoester then undergoes a Michael addition to an α,β-unsaturated ketone. This is followed by an intramolecular aldol condensation, which, after dehydration, yields the 6-fluorocyclohexenone derivative. researchgate.net The reaction can be performed in a one-pot fashion, which enhances its efficiency by avoiding the isolation of intermediates. researchgate.netresearchgate.net

The mechanism of the Robinson annulation begins with the formation of an enolate from the α-fluoro-β-ketoester, which then acts as the nucleophile in the Michael addition to an α,β-unsaturated ketone. researchgate.net The resulting 1,5-dicarbonyl intermediate subsequently undergoes an intramolecular aldol reaction, where an enolate is formed and attacks the other carbonyl group to form a six-membered ring. orgsyn.orgthieme-connect.com The final step is a dehydration to yield the α,β-unsaturated cyclohexenone.

Selective Fluorination Strategies at the C-6 Position of Cyclohexenones

The introduction of a fluorine atom at the C-6 position of a pre-existing 3-methylcyclohex-2-en-1-one ring presents a significant challenge due to the need for high regioselectivity and stereoselectivity. Various fluorination strategies have been developed to address this, primarily involving electrophilic and nucleophilic fluorinating agents.

Regioselective Fluorination Techniques

Regioselective fluorination of a cyclohexenone at the C-6 position can be achieved through the fluorination of a corresponding enolate or enol ether. The enolate can be generated under basic conditions, and its subsequent reaction with an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor™, can introduce the fluorine atom at the desired position. The regioselectivity is dictated by the specific enolate formed, which can be influenced by the choice of base, solvent, and temperature.

For instance, the use of a bulky base can favor the formation of the kinetic enolate, potentially leading to fluorination at a less substituted α-carbon. Conversely, thermodynamic conditions can favor the more substituted enolate. The challenge with 3-methylcyclohex-2-en-1-one lies in selectively forming the enolate at the C-6 position over the C-2 position.

Another approach involves the regioselective opening of a corresponding epoxide with a fluoride (B91410) source. For example, epoxidation of the double bond in 3-methylcyclohex-2-en-1-one followed by a regioselective ring-opening with a nucleophilic fluoride source could potentially yield a fluorohydrin, which can then be oxidized to the desired this compound.

Stereoselective Fluorination Approaches

Achieving stereoselectivity in the fluorination of the C-6 position is crucial when a specific stereoisomer is desired. This can be accomplished by employing chiral fluorinating agents, chiral catalysts, or substrate-controlled diastereoselective fluorination.

In substrate-controlled approaches, a chiral center already present in the cyclohexenone precursor can direct the incoming fluorine atom to a specific face of the molecule. This is often achieved through steric hindrance, where the existing chiral moiety blocks one face of the enolate, forcing the electrophilic fluorinating agent to attack from the less hindered side.

Catalytic stereoselective fluorination involves the use of a chiral catalyst, such as a chiral Lewis acid or a chiral organocatalyst, to create a chiral environment around the substrate. wikipedia.org The catalyst can coordinate to the substrate, thereby directing the fluorinating agent to one face of the enolate. For example, metal complexes with chiral ligands have been shown to catalyze the enantioselective fluorination of β-ketoesters, a principle that can be extended to cyclic ketones.

Asymmetric Synthesis of Enantiopure this compound Analogues

The demand for enantiomerically pure pharmaceuticals and agrochemicals has driven the development of asymmetric methods for the synthesis of chiral fluorinated compounds. These methods can be broadly categorized into chiral catalyst-mediated syntheses and chiral auxiliary-based methods.

Chiral Catalyst-Mediated Enantioselective Syntheses

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of fluorinated molecules. wikipedia.org In the context of this compound, chiral amine catalysts, particularly those derived from cinchona alkaloids, have been successfully employed to catalyze the asymmetric Robinson annulation of α-fluoro-β-ketoesters. researchgate.netresearchgate.net

In this approach, the chiral secondary amine catalyst reacts with the α,β-unsaturated ketone to form a chiral iminium ion. This iminium ion then undergoes a stereoselective Michael addition with the enolate of the α-fluoro-β-ketoester. The facial selectivity of this addition is controlled by the chiral catalyst. The subsequent intramolecular aldol condensation and dehydration proceed to afford the chiral 6-fluorocyclohexenone with high enantiomeric excess (ee). researchgate.net The use of different cinchona alkaloid derivatives can allow for the synthesis of either enantiomer of the final product.

The reaction conditions, including the choice of catalyst, acid co-catalyst, solvent, and temperature, are critical for achieving high yields and enantioselectivities. For instance, the use of an acid co-catalyst can enhance the reactivity and stereoselectivity of the reaction. researchgate.net

Chiral Auxiliary-Based Methods

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. After the desired transformation, the auxiliary can be removed to yield the enantiomerically enriched product. While less commonly reported for the specific synthesis of this compound, the principles of chiral auxiliary-based synthesis are well-established and applicable.

One potential strategy would involve attaching a chiral auxiliary, such as an Evans oxazolidinone or Oppolzer's sultam, to a precursor of the cyclohexenone ring. For example, a carboxylic acid precursor could be converted to a chiral imide. The enolate of this imide could then undergo a diastereoselective Michael addition to an appropriate acceptor. Subsequent cyclization and removal of the chiral auxiliary would yield the chiral fluorinated cyclohexenone. The stereochemistry of the final product is dictated by the stereochemistry of the chiral auxiliary, which directs the approach of the reactants.

Retrosynthetic Analysis of this compound

The strategic disassembly of a target molecule to identify potential starting materials is a cornerstone of synthetic organic chemistry. This process, known as retrosynthetic analysis, allows for the logical planning of a synthetic route. For a molecule such as this compound, the analysis focuses on disconnecting the molecule at strategic bonds to reveal simpler, more readily available precursors. The presence of an α,β-unsaturated ketone system, a stereogenic center at the C6 position bearing a fluorine atom, and a methyl group on the enone moiety all inform the disconnection strategy.

Key Disconnection Strategies

The retrosynthetic analysis of this compound suggests several plausible disconnection points. The primary strategies revolve around the formation of the carbon-fluorine bond and the construction of the six-membered ring.

Carbon-Fluorine Bond Disconnection: A primary disconnection is the C-F bond at the C6 position. This is a common strategy in the synthesis of fluorinated organic compounds. This leads to a precursor with a leaving group or a functional group that can be converted to a C-F bond, such as a hydroxyl group or a double bond. This approach transforms the problem of synthesizing the target molecule into the synthesis of a suitable cyclohexenone precursor and a subsequent fluorination step.

Cyclohexenone Ring Disconnection: The cyclohexenone ring can be disconnected in several ways, with the most common being based on well-established ring-forming reactions.

Robinson Annulation Approach: A disconnection across the C2-C3 and C4-C5 bonds suggests a Robinson annulation-type strategy. This would involve a methyl vinyl ketone equivalent and a suitable three-carbon component.

Diels-Alder Reaction Approach: A disconnection across the C1-C6 and C3-C4 bonds could imply a Diels-Alder cycloaddition strategy. This would involve a diene and a dienophile, with subsequent functional group manipulations.

Intramolecular Aldol Condensation Approach: Disconnecting the C2-C3 bond and the C1-C6 bond could lead to a linear precursor that can undergo an intramolecular aldol condensation to form the six-membered ring.

These disconnection strategies provide a roadmap for the identification of potential precursors, which are explored in the following section.

Precursor Identification and Elaboration

Based on the key disconnection strategies, several potential precursors for the synthesis of this compound can be identified. The elaboration of these precursors into the target molecule would involve a sequence of well-established organic reactions.

One of the most logical synthetic routes involves the late-stage fluorination of a pre-formed cyclohexenone ring. This approach simplifies the synthesis to the preparation of a suitable 3-methylcyclohex-2-en-1-one derivative.

A plausible precursor is 3-methylcyclohex-2-en-1-one . This commercially available starting material can be subjected to a series of reactions to introduce the fluorine at the C6 position. The elaboration of this precursor would involve an α-halogenation or the introduction of a hydroxyl group at the C6 position, followed by a nucleophilic fluorination reaction.

Another potential precursor is 3-methylcyclohexane-1,2-dione . This dione (B5365651) could be selectively fluorinated at the C6 position, followed by the formation of the enone.

For a convergent synthesis, precursors derived from a Robinson annulation strategy are attractive. For instance, the reaction of a suitable enolate with methyl vinyl ketone would lead to a diketone intermediate that can then be cyclized and dehydrated to form the cyclohexenone ring.

The following table outlines some potential precursors and the key transformations required for their elaboration to this compound.

| Precursor ID | Precursor Name | Precursor Structure | Key Transformation(s) for Elaboration |

| P-01 | 3-Methylcyclohex-2-en-1-one |  | 1. α-Hydroxylation or α-Halogenation at C62. Nucleophilic Fluorination |

| P-02 | 3-Methylcyclohexane-1,2-dione |  | 1. Selective Fluorination at C62. Enone Formation |

| P-03 | 2-Methyl-1,3-cyclohexanedione |  | 1. Enol Ether Formation2. Reduction3. Fluorination |

Comprehensive Reactivity Profiles and Reaction Pathways of 6 Fluoro 3 Methylcyclohex 2 En 1 One

Carbonyl Group Reactivity in 6-Fluoro-3-methylcyclohex-2-en-1-one

The carbonyl group in this compound is a primary site for nucleophilic attack. The presence of the fluorine atom can modulate the electrophilicity of the carbonyl carbon.

Nucleophilic Addition Reactions to the Carbonyl

Nucleophilic addition to the carbonyl group is a fundamental reaction of ketones. In the case of this compound, the approach of a nucleophile to the carbonyl carbon can lead to a tetrahedral intermediate. The stereochemical outcome of such additions can be influenced by the steric hindrance posed by the methyl group and the fluorine atom. The inductive effect of the fluorine atom is expected to slightly increase the partial positive charge on the carbonyl carbon, potentially enhancing its reactivity towards nucleophiles compared to its non-fluorinated analog.

Common nucleophiles that can react at the carbonyl carbon include organometallic reagents (e.g., Grignard reagents, organolithium compounds), hydrides (e.g., from sodium borohydride (B1222165), lithium aluminum hydride), and cyanide ions. The general mechanism involves the attack of the nucleophile on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate to yield an alcohol.

Enolization and Enolate Chemistry

The presence of α-protons in this compound allows for enolization and the formation of enolates under basic conditions. The acidity of the α-protons is influenced by the electron-withdrawing effects of the carbonyl group and the fluorine atom. The protons at C-4 are vinylogous to the carbonyl group, while the proton at C-6 is α to both the carbonyl group and the fluorine atom.

The deprotonation at C-6 would be facilitated by the inductive effect of the adjacent fluorine atom, leading to a stabilized carbanion. However, deprotonation at the C-2 methyl group can also occur, leading to a different enolate. The regioselectivity of enolate formation will depend on the reaction conditions, such as the base used, the temperature, and the solvent. The resulting enolates are versatile intermediates in organic synthesis, capable of reacting with various electrophiles, such as alkyl halides and other carbonyl compounds.

Olefinic Reactivity of the Cyclohex-2-en-1-one System

The carbon-carbon double bond in the cyclohexenone ring is electron-deficient due to the electron-withdrawing effect of the conjugated carbonyl group. This makes it susceptible to attack by both electrophiles and nucleophiles.

Electrophilic Addition Reactions to the C=C Double Bond

Electrophilic addition to the C=C double bond of α,β-unsaturated ketones is generally slower than for isolated alkenes due to the reduced electron density of the double bond. However, under appropriate conditions, electrophiles can add to the double bond. The regioselectivity of the addition is governed by the directing effects of the carbonyl group and the methyl group. Attack of an electrophile is expected to occur at the α-carbon (C-2), leading to a carbocation intermediate that is stabilized by resonance with the carbonyl group. Subsequent attack by a nucleophile would complete the addition reaction.

Conjugate (1,4-) Addition Reactions (e.g., Michael Additions)

The electron-deficient β-carbon (C-3) of the α,β-unsaturated ketone system is a prime target for nucleophilic attack in a conjugate or 1,4-addition reaction, commonly known as the Michael addition. wikipedia.org This is often the preferred pathway for soft nucleophiles. The reaction of 3-methylcyclohex-2-en-1-one with nitroalkenes in the presence of an organocatalyst has been shown to proceed via a vinylogous Michael addition. nih.govbuchler-gmbh.com

In the case of this compound, the presence of the fluorine atom is not expected to significantly alter its behavior as a Michael acceptor. The general mechanism involves the attack of a nucleophile (the Michael donor) at the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. This intermediate is then protonated to give the 1,4-adduct. A wide range of nucleophiles can act as Michael donors, including enolates, Gilman reagents (lithium dialkylcuprates), and amines.

| Michael Donor | Michael Acceptor | Product | Reaction Conditions |

|---|---|---|---|

| (E)-(2-nitrovinyl)benzene | 3-methylcyclohex-2-en-1-one | (R)-3-(3-nitro-2-phenylpropyl)cyclohex-2-en-1-one | (8α,9S)-9-Aminocinchonan-6′-ol, 2-Fluorobenzoic acid, Toluene |

Pericyclic Reactions (e.g., Diels-Alder Cycloadditions)

The electron-deficient double bond of this compound makes it a potential dienophile in Diels-Alder reactions. The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. beilstein-journals.org The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. Therefore, the conjugated carbonyl group in this compound should activate the double bond for cycloaddition with electron-rich dienes.

Fluorine-Directed Reactivity in this compound

The reactivity of the carbonyl group and the adjacent chiral center is significantly modulated by the C-6 fluorine atom. These modifications arise from a combination of inductive and resonance effects, as well as the potential for non-covalent interactions like hydrogen bonding, which are influenced by the reaction medium.

Inductive and Resonance Effects of the C-6 Fluorine Substituent

The fluorine atom at the C-6 position exerts a powerful influence on the electronic environment of this compound primarily through two opposing electronic effects: the inductive effect (-I) and the resonance (or mesomeric) effect (+M).

Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density through the sigma (σ) bond framework. beilstein-journals.orgchemistrysteps.com This potent electron-withdrawing inductive effect polarizes the C6-F bond, drawing electron density away from the adjacent carbonyl carbon (C-1). Consequently, the carbonyl carbon becomes more electrophilic and thus more susceptible to nucleophilic attack compared to its non-fluorinated counterpart. This effect also increases the acidity of the proton at C-6, facilitating enolate formation at this position under basic conditions.

Resonance Effect (+M): The fluorine atom possesses lone pairs of electrons that can be donated back to the molecule through pi (π) orbitals, a phenomenon known as the resonance or mesomeric effect. chemistrysteps.comrsc.org This electron-donating effect can partially counteract the inductive withdrawal. However, for fluorine, the +M effect is generally considered weaker than its -I effect due to the poor energy match between the 2p orbital of fluorine and the 3p orbital of carbon. auburn.edu

The net result is a dominant electron-withdrawing effect that activates the carbonyl group. However, studies on simpler α-fluoroketones have surprisingly shown them to be slightly less reactive towards nucleophiles like borohydride than their chloro- and bromo-analogs. beilstein-journals.org This reduced reactivity is not explained by simple electronegativity arguments but may be due to conformational effects. For optimal orbital overlap and activation, the C-F bond should be orthogonal to the C=O bond, but this conformation can be energetically disfavored in fluoro ketones. beilstein-journals.org The interplay of these effects is summarized in the table below.

| Electronic Effect | Description | Impact on this compound |

|---|---|---|

| Inductive Effect (-I) | Strong electron withdrawal through σ-bonds due to fluorine's high electronegativity. chemistrysteps.com | Increases electrophilicity of the C-1 carbonyl carbon; increases acidity of the C-6 proton. |

| Resonance Effect (+M) | Weak electron donation from fluorine's lone pairs into the π-system. rsc.org | Partially offsets the inductive effect, but is generally weaker. |

| Net Electronic Influence | Overall electron-withdrawing character dominates. | Modulates carbonyl reactivity and enolate stability. |

Hydrogen Bonding Interactions and Solvent Effects

For many years, the ability of covalently bound fluorine to act as a hydrogen bond acceptor was debated. researchgate.netquora.com However, a growing body of evidence now confirms that organic fluorine can indeed participate in weak hydrogen bonds (C–F···H–X). researchgate.netthieme-connect.com This interaction, while weaker than those involving oxygen or nitrogen, can influence molecular conformation and reactivity. thieme-connect.com

In this compound, the C-6 fluorine can act as a hydrogen bond acceptor with protic solvents (e.g., water, alcohols) or other hydrogen bond donors present in the reaction mixture. cas.cn The formation of such bonds can stabilize certain conformations and transition states, thereby influencing the stereochemical outcome of reactions.

The choice of solvent also plays a critical role due to the strong dipole moment induced by the C-F bond. nih.gov

Polar Protic Solvents: These solvents can engage in hydrogen bonding with both the carbonyl oxygen and the C-6 fluorine, potentially altering the accessibility of the electrophilic and nucleophilic sites of the molecule.

Polar Aprotic Solvents: Solvents like acetonitrile (B52724) or dimethylformamide can stabilize polar transition states without engaging in hydrogen bonding, which can be advantageous for certain reactions. google.comscispace.com Computational studies on α-fluoroacetophenone have shown that polar solvents favor conformations where the C-F and C=O dipoles are aligned. nih.gov This solvent-dependent conformational preference can directly impact the molecule's reactivity. nih.gov

Vinylogous Reactivity of this compound

The concept of vinylogy describes the transmission of electronic effects through a conjugated π-system. In α,β-unsaturated carbonyl compounds like this compound, the nucleophilicity of the γ-position (C-5) is enhanced, allowing it to participate in reactions as a "vinylogous" enolate.

Vinylogous Michael Additions

The vinylogous Michael addition is a conjugate addition reaction that occurs at the γ-position of an extended enolate system. For the parent compound, 3-methylcyclohex-2-en-1-one, this reaction has been well-documented, particularly in asymmetric organocatalysis where dienamine intermediates are formed to ensure exclusive γ-site selectivity. nih.govbuchler-gmbh.com

In the case of this compound, the deprotonation would occur at the C-5 position to generate a dienolate, which then attacks a Michael acceptor. The C-6 fluorine substituent is expected to influence this process in several ways:

Electronic Effect: The electron-withdrawing nature of the fluorine atom can decrease the nucleophilicity of the γ-carbon (C-5), potentially slowing down the rate of the Michael addition compared to the non-fluorinated analogue.

Stereodirecting Effect: The fluorine atom can exert steric hindrance and/or engage in non-covalent interactions within the transition state, thereby influencing the diastereoselectivity of the addition.

A representative vinylogous Michael addition between 3-methylcyclohex-2-en-1-one and a nitroalkene is shown below. nih.gov The presence of a fluorine at C-6 would likely modulate the yield and stereoselectivity of such a transformation.

| Enone Substrate | Michael Acceptor | Catalyst | Solvent | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (%) |

|---|---|---|---|---|---|---|

| 3-Methylcyclohex-2-en-1-one | (E)-(2-nitrovinyl)benzene | Chiral Primary Amine + 2-Fluorobenzoic acid | Toluene | 80 | >20:1 | 94 |

Vinylogous Aldol (B89426) Reactions

Similar to the Michael addition, the vinylogous aldol reaction involves the reaction of a dienolate with an aldehyde or ketone at the γ-position. researchgate.net This reaction is a powerful tool for C-C bond formation, creating a 1,5-relationship between functional groups. mdpi.com The reactivity of this compound in a vinylogous aldol reaction would again be influenced by the C-6 fluorine.

The fluorine's inductive effect would likely impact the nucleophilicity of the dienolate and the stability of the resulting aldol adduct. Furthermore, the stereochemical outcome would be highly dependent on the geometry of the transition state, where the fluorine atom could play a significant role in directing the approach of the electrophile. Research on analogous systems, such as the aldol reaction of cyclohexanone (B45756) with aromatic aldehydes, demonstrates that high levels of stereocontrol can be achieved, and the introduction of a substituent like fluorine would add another layer of complexity and potential for stereodifferentiation. researchgate.net

| Enone Substrate | Aldehyde | Promoter/Catalyst | Key Influences of C-6 Fluorine |

|---|---|---|---|

| This compound | Benzaldehyde | Lewis Acid or Organocatalyst | Modulation of dienolate nucleophilicity; potential for stereodirecting effects via steric or electronic interactions in the transition state. |

Mechanistic Elucidation of Transformations Involving 6 Fluoro 3 Methylcyclohex 2 En 1 One

Detailed Reaction Mechanisms and Transition State Analysis

The reactivity of 6-fluoro-3-methylcyclohex-2-en-1-one is governed by the interplay of its functional groups: the enone system and the carbon-fluorine bond. Reactions can occur at the carbonyl group, the carbon-carbon double bond, or the fluorinated carbon center. Mechanistic studies, often employing computational chemistry, provide insights into the transition states and energy profiles of these transformations.

For instance, in reactions involving nucleophilic attack, the electron-withdrawing nature of the fluorine atom can influence the regioselectivity. Theoretical calculations on related systems, such as the activation of 2-cyclohexenone with Lewis acids like BF3, have shown how coordination to the carbonyl oxygen can alter the electronic structure and reactivity of the enone. nih.gov This complexation enhances the electrophilicity of the β-carbon, facilitating conjugate additions. Similar principles are expected to apply to this compound, where the fluorine atom's inductive effect would further modulate the electron density distribution.

The identification and characterization of reactive intermediates are fundamental to understanding reaction pathways. In many transformations of ketones, enolates or enols are key intermediates. sapub.orgscispace.com For this compound, deprotonation at the α-carbon (C6) can lead to the formation of a fluorinated enolate. The stability and reactivity of this enolate are influenced by the fluorine substituent.

In electrophilic fluorination reactions of cyclic ketones, the mechanism is proposed to proceed through an enol or enolate intermediate which attacks the electrophilic fluorine source, such as Selectfluor®. sapub.orgscispace.com The formation of these intermediates can be influenced by steric and electronic factors. While direct experimental evidence for zwitterionic intermediates in some cycloaddition reactions involving fluorinated alkenes has been sought, computational studies on similar systems suggest that concerted pathways are often favored. nih.gov In reactions of polyfluoroarenes, the intermediacy of polyfluorinated cyclohexadienyl radicals has been proposed. fluorine1.ru

Spectroscopic techniques are invaluable tools for elucidating reaction mechanisms. For transformations involving fluorinated compounds, 19F NMR spectroscopy is particularly powerful for monitoring the formation of intermediates and products. scispace.comrsc.org Changes in the chemical shift of the fluorine atom can provide information about its chemical environment and the progress of the reaction.

Stereochemical outcomes also serve as a critical probe for mechanism validation. For example, the diastereoselectivity of nucleophilic additions to the carbonyl group of cyclic α-fluoro ketones can provide insights into the transition state geometry. researchgate.net The observed stereoisomers can be analyzed to determine whether the reaction proceeds under kinetic or thermodynamic control.

Stereochemical Outcomes and Diastereoselectivity/Enantioselectivity Control

The control of stereochemistry is a central theme in modern organic synthesis. The fluorine atom in this compound can act as a stereodirecting group, influencing the facial selectivity of approaching reagents.

In the context of enantioselective synthesis, organocatalysis has emerged as a powerful strategy for the α-fluorination of cyclic ketones. nih.gov Chiral primary amine catalysts derived from Cinchona alkaloids have been shown to facilitate the highly enantioselective α-fluorination of various cyclic ketones, leading to products with excellent enantiomeric excess. nih.gov This approach relies on the formation of a chiral enamine intermediate, which then reacts with an electrophilic fluorine source. The stereochemical outcome is determined by the catalyst's ability to create a chiral environment around the reactive intermediate.

Furthermore, the development of one-pot fluorination and organocatalytic Robinson annulation sequences has enabled the asymmetric synthesis of 6-fluorocyclohex-2-en-1-ones with high diastereoselectivity and enantioselectivity. researchgate.net These reactions, promoted by cinchona alkaloid amines, can generate multiple stereocenters in a single operation.

A summary of representative stereoselective transformations on related cyclic ketones is presented in the table below.

| Reaction Type | Substrate | Catalyst/Reagent | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| α-Fluorination | Cyclohexanone (B45756) | Cinchona Alkaloid Amine / NFSI | - | up to 97% |

| Robinson Annulation | Various | Cinchona Alkaloid Amine | up to 20:1 | up to 99% |

| TMSCN Addition | Cyclic α-fluoro ketones | DMF (solvent) | up to 22:1 | - |

Kinetic and Thermodynamic Studies of Reactions

The regioselectivity and stereoselectivity of reactions involving this compound can often be understood through the principles of kinetic and thermodynamic control. masterorganicchemistry.comkhanacademy.org For instance, in the formation of enolates from unsymmetrical ketones, two different enolates can be formed: the kinetic enolate, which is formed faster, and the thermodynamic enolate, which is more stable. masterorganicchemistry.com The choice of base and reaction temperature can influence which enolate is predominantly formed. masterorganicchemistry.comkhanacademy.org A strong, bulky base at low temperature typically favors the formation of the kinetic enolate by deprotonating the less sterically hindered α-proton. masterorganicchemistry.com

Isotopic Labeling Studies for Mechanistic Pathway Discrimination

Isotopic labeling is a powerful technique used to trace the fate of atoms through a chemical reaction, thereby providing detailed mechanistic insights. wikipedia.orgnih.gov By replacing an atom with one of its isotopes (e.g., hydrogen with deuterium (B1214612), or 14N with 15N), chemists can follow the labeled atom's position in the products, which helps to distinguish between different possible reaction pathways. wikipedia.orgresearchgate.net

For example, in the study of reaction mechanisms, a deuterium-labeled substrate can be used to determine whether a particular C-H bond is broken in the rate-determining step of the reaction (the kinetic isotope effect). While specific isotopic labeling studies on this compound have not been reported, this methodology is broadly applicable to the study of organic reaction mechanisms. researchgate.netslideshare.net For instance, to elucidate the mechanism of a base-catalyzed isomerization of this compound, one could use a deuterated solvent to see if deuterium is incorporated into the product, which would provide evidence for the involvement of enolate intermediates.

Theoretical and Computational Chemistry Approaches for 6 Fluoro 3 Methylcyclohex 2 En 1 One

Electronic Structure and Bonding Analysis

The electronic characteristics of 6-Fluoro-3-methylcyclohex-2-en-1-one are fundamental to understanding its stability and reactivity. Computational quantum chemistry offers powerful tools to dissect these features.

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of organic molecules. rsc.org For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can be utilized to determine optimized molecular geometry, atomic charges, and the distribution of electron density. These calculations would reveal the influence of the electron-withdrawing fluorine atom and the carbonyl group on the electron distribution within the cyclohexene (B86901) ring. The calculated bond lengths and angles would provide a detailed three-dimensional picture of the molecule.

| Parameter | Typical Computational Approach | Expected Insights for this compound |

|---|---|---|

| Optimized Geometry | DFT (e.g., B3LYP/6-31G*) | Provides precise bond lengths, bond angles, and dihedral angles. |

| Electron Density Distribution | DFT with population analysis (e.g., NBO) | Highlights the polarization of bonds due to electronegative F and O atoms. |

| Molecular Electrostatic Potential (MEP) | Calculated from the electron density | Maps regions of positive and negative electrostatic potential, indicating sites for nucleophilic and electrophilic attack. |

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgfiveable.me For an enone system like this compound, the HOMO is typically associated with the π-system of the carbon-carbon double bond, while the LUMO is often centered on the β-carbon of the enone, making it susceptible to nucleophilic attack. researchgate.net The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net The presence of the fluorine atom is expected to lower the energies of both the HOMO and LUMO, potentially influencing the molecule's reactivity profile.

| Molecular Orbital | Primary Location | Predicted Role in Reactivity |

|---|---|---|

| HOMO | C=C π-orbital | Site of electrophilic attack. |

| LUMO | β-carbon of the enone system | Site of nucleophilic attack. |

Conformational Landscape and Energetics of this compound

The six-membered ring of this compound can adopt various conformations, with the half-chair being a likely low-energy form due to the sp²-hybridized carbons of the double bond. lookchem.com The positions of the fluorine and methyl substituents (axial vs. equatorial) significantly impact the conformational stability. In monosubstituted cyclohexanes, fluorine shows a smaller preference for the equatorial position compared to a methyl group. mst.edust-andrews.ac.uk

Computational methods can map the potential energy surface to identify stable conformers and the energy barriers between them. For 2-fluorocyclohexanone, the axial conformer is found to be more stable in the vapor phase, a preference that can be influenced by solvent effects. acs.orgrsc.org A similar analysis for this compound would involve calculating the relative energies of conformers where the fluorine atom occupies pseudo-axial and pseudo-equatorial positions. These calculations would consider steric interactions and hyperconjugative effects to determine the most stable conformation.

Prediction of Spectroscopic Features for Structural Characterization

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the structural elucidation of new compounds.

NMR Spectroscopy : Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts and coupling constants. nmrdb.orgmdpi.com For this compound, these predictions would be sensitive to the molecule's conformation. The chemical shifts of carbons and protons near the fluorine atom and the carbonyl group would be particularly affected. acs.org

Vibrational Spectroscopy : The infrared (IR) spectrum can be simulated by calculating the vibrational frequencies. These calculations would predict characteristic peaks for the C=O stretch of the ketone, the C=C stretch of the alkene, and the C-F stretch, providing a theoretical fingerprint of the molecule.

UV-Vis Spectroscopy : Time-dependent DFT (TD-DFT) can be used to predict electronic transitions, corresponding to the absorption of UV-visible light. For an enone, the n→π* and π→π* transitions are of particular interest.

| Spectroscopic Technique | Key Predicted Features | Influencing Factors |

|---|---|---|

| ¹H and ¹³C NMR | Chemical shifts and coupling constants | Molecular conformation, electronic effects of substituents. |

| IR Spectroscopy | Vibrational frequencies (e.g., C=O, C=C, C-F stretches) | Bond strengths and atomic masses. |

| UV-Vis Spectroscopy | Electronic transitions (e.g., n→π, π→π) | Energy levels of molecular orbitals. |

Computational Modeling of Reaction Pathways and Energy Barriers

Computational modeling can be employed to investigate the mechanisms of reactions involving this compound. This involves locating transition states and calculating activation energies for various potential reaction pathways.

Given its structure as an α-fluoroenone, several reaction types could be modeled:

Nucleophilic Addition : The β-carbon of the enone is a likely site for nucleophilic attack. Computational models can explore the reaction coordinates for the addition of various nucleophiles, determining the energy barriers and the stereochemical outcomes. Studies on α-haloketones show that the carbonyl group enhances the reactivity of the adjacent carbon-halogen bond. up.ac.zanih.gov

Electrophilic Addition : The double bond can undergo electrophilic addition. Theoretical models can predict the regioselectivity of such reactions.

Pericyclic Reactions : As a dienophile, this compound could participate in Diels-Alder reactions. Computational studies can model the transition state geometries and predict the endo/exo selectivity. acs.org

Photochemical Reactions : Enones are known to undergo various photochemical transformations. nsf.gov Computational modeling can help to elucidate the excited-state potential energy surfaces and predict the likely photoproducts.

By mapping the potential energy surfaces for these reactions, computational chemistry provides a detailed understanding of the factors that control the reactivity and selectivity of this compound.

Synthetic Utility and Application of 6 Fluoro 3 Methylcyclohex 2 En 1 One As a Versatile Building Block

Incorporation into Complex Molecular Architectures

The reactivity of the enone system in 6-Fluoro-3-methylcyclohex-2-en-1-one, coupled with the influence of the fluorine substituent, makes it a valuable synthon for the assembly of intricate molecular frameworks.

While direct applications of this compound as a precursor in the total synthesis of naturally occurring products are not extensively documented, its structural motif is analogous to intermediates used in the synthesis of various natural products. For instance, the cyclohexenone core is a common feature in numerous terpenoids and steroids. The introduction of a fluorine atom at the C-6 position can be a strategic tool to create analogues of natural products with potentially enhanced biological activities. The principles of nucleophilic monofluorination, often employing amine/HF reagents, are key to creating such fluorinated building blocks that can be incorporated into synthetic routes toward fluorinated analogues of natural products. researchgate.net

The utility of fluorinated cyclohexenone derivatives extends to the total synthesis of complex organic molecules beyond natural products. The enone functionality allows for a variety of transformations, including Michael additions, Robinson annulations, and Diels-Alder reactions, to build molecular complexity. For example, a one-pot fluorination and organocatalytic Robinson annulation sequence has been developed for the asymmetric synthesis of 6-fluorocyclohex-2-en-1-ones, yielding products with multiple stereocenters in good yields and high enantioselectivities. researchgate.net This methodology provides a direct route to chiral fluorinated cyclohexenones that can serve as key intermediates in the synthesis of complex targets.

A summary of representative transformations of the 6-fluorocyclohexenone scaffold is presented in the table below:

| Reaction Type | Reagents and Conditions | Product Type | Potential Applications |

| Michael Addition | Nucleophiles (e.g., organocuprates, enamines) | 3,5-Disubstituted cyclohexanones | Synthesis of functionalized carbocycles |

| Robinson Annulation | Methyl vinyl ketone, base | Fused bicyclic systems | Steroid and terpenoid synthesis |

| Diels-Alder Reaction | Dienes (e.g., Danishefsky's diene) | Polycyclic frameworks | Construction of complex ring systems |

| Reduction | NaBH4, LiAlH4 | Fluorinated cyclohexenols | Access to chiral fluorinated alcohols |

Development of Novel Organofluorine Compounds with Defined Stereochemistry

A significant area of application for this compound lies in the synthesis of novel organofluorine compounds with well-defined stereochemistry. The control of stereochemistry at the fluorine-bearing carbon is a central challenge in organofluorine chemistry. Asymmetric methodologies for the synthesis of 6-fluorocyclohexenones have been developed to address this. researchgate.net

One notable strategy involves the use of cinchona alkaloid amine catalysts in a one-pot fluorination and Robinson annulation sequence. This approach allows for the creation of 6-fluorocyclohex-2-en-1-ones with high levels of enantiomeric excess (up to 99% ee) and diastereoselectivity (up to 20:1 dr). researchgate.net The resulting chiral fluorinated cyclohexenones are valuable precursors for the synthesis of a variety of enantiomerically pure organofluorine compounds.

Key features of the stereoselective synthesis of 6-fluorocyclohexenones are highlighted below:

| Catalytic System | Key Transformation | Stereochemical Outcome | Reference |

| Cinchona Alkaloid Amine | One-pot fluorination and Robinson annulation | High enantioselectivity (up to 99% ee) and diastereoselectivity (up to 20:1 dr) | researchgate.net |

The ability to introduce a fluorine atom with high stereocontrol opens avenues for the design and synthesis of novel bioactive molecules where the stereochemistry of the C-F bond is crucial for biological activity.

Strategies for Diversity-Oriented Synthesis Utilizing the this compound Scaffold

Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules for high-throughput screening and the discovery of new biological probes and drug leads. nih.govcam.ac.uk The this compound scaffold is an attractive starting point for DOS due to its multiple reactive sites, which allow for divergent synthetic pathways.

The core structure of this compound offers several points for diversification:

The Ketone: Can be transformed into a variety of functional groups, such as alcohols, imines, or hydrazones.

The Double Bond: Can undergo various addition reactions, including hydrogenation, epoxidation, and dihydroxylation.

The α- and β-Positions: Can be functionalized through conjugate addition and enolate chemistry.

The Fluorine Atom: While not typically a site for direct diversification, its electronic influence affects the reactivity of the rest of the molecule.

By systematically exploring the reactions at these sites, a library of diverse fluorinated compounds can be generated from a single starting scaffold. For example, a DOS approach could involve an initial Michael addition to the enone, followed by a variety of transformations of the ketone. This strategy would rapidly generate a collection of compounds with different substituents and stereochemical arrangements. The principles of DOS, which emphasize the generation of structural diversity, are well-suited to leveraging the inherent reactivity of the this compound scaffold. cam.ac.uk

Future Prospects and Advanced Research Directions for 6 Fluoro 3 Methylcyclohex 2 En 1 One

Development of Novel Catalytic Systems for Highly Selective Transformations

The asymmetric synthesis of 6-Fluoro-3-methylcyclohex-2-en-1-one is crucial for accessing enantiopure products, which are often essential for biological applications. Future research will heavily focus on the development of more sophisticated and efficient catalytic systems to control the stereochemistry of its synthesis.

A significant area of advancement lies in organocatalysis. Researchers have successfully developed a one-pot fluorination and organocatalytic Robinson annulation sequence for the asymmetric synthesis of 6-fluorocyclohex-2-en-1-ones. mdpi.comnih.govresearchgate.netresearchgate.net This reaction, promoted by cinchona alkaloid primary amines, has yielded products with excellent enantioselectivity (up to 99% ee) and diastereoselectivity (up to 20:1 dr). mdpi.comnih.gov

Initial screenings of various organocatalysts demonstrated the superiority of a specific cinchona alkaloid-derived primary amine. mdpi.com The acidity of the reaction medium was found to be a critical parameter, with the addition of certain acids significantly improving both the yield and diastereoselectivity of the reaction. mdpi.com The optimized conditions from these studies provide a strong foundation for future work.

The table below summarizes the screening of different organocatalysts for the synthesis of a 6-fluorocyclohex-2-en-1-one derivative (3a). mdpi.com

| Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| cat-1 | 79 | 5:1 | 99 |

| cat-2 | 60 | 3:1 | 96 |

| cat-3 | 55 | 2:1 | 95 |

| cat-4 | <10 | - | - |

| cat-5 | <10 | - | - |

| cat-6 | 25 | 2:1 | 80 |

Future efforts will likely involve the design of novel organocatalysts with enhanced activity and selectivity. This could include the synthesis of new catalyst scaffolds or the modification of existing successful catalysts to fine-tune their steric and electronic properties. Furthermore, the development of recyclable catalysts, potentially through immobilization on solid supports, will be a key aspect of making these synthetic routes more sustainable and cost-effective. sci-hub.se The exploration of dual-catalytic systems, combining organocatalysis with metal catalysis, could also open up new reaction pathways and lead to the synthesis of novel derivatives of this compound.

Exploration of Flow Chemistry and Green Chemistry Approaches in its Synthesis and Reactions

The principles of green chemistry are increasingly influencing the design of synthetic routes in organic chemistry. scitechnol.com For this compound, future research will undoubtedly focus on developing more environmentally benign and sustainable methods for its synthesis and subsequent reactions.

Flow chemistry is another powerful tool for achieving greener and more efficient chemical processes. nih.govrsc.org While specific applications to the synthesis of this compound are still emerging, the potential benefits are substantial. Flow reactors offer superior heat and mass transfer, enabling better control over reaction conditions and often leading to higher yields and selectivities. nih.gov They also allow for the safe handling of hazardous reagents and reactive intermediates. rsc.org Future research will likely explore the translation of the batch synthesis of this compound into a continuous flow process. This could involve the use of packed-bed reactors containing immobilized catalysts for enhanced recyclability and ease of product separation.

The development of sustainable synthesis strategies will also involve the use of greener solvents, the reduction of auxiliary substances, and the pursuit of higher atom economy. scitechnol.comjddhs.com For instance, combining direct fluorination techniques with biochemical processes, such as using amidases for asymmetric cyclization, has been shown to be a highly efficient and greener route for producing related fluorinated compounds. rsc.org

Investigations into Photochemical and Electrochemical Conversions

Photochemistry and electrochemistry offer unique opportunities for the activation and transformation of organic molecules, often under mild conditions and with high selectivity. These advanced techniques are expected to play a significant role in the future research of this compound.

Photochemical Conversions: The enone functionality within this compound is a chromophore that can be activated by light. acs.org Enone photochemistry is a rich field that includes [2+2] cycloadditions, hydrogen atom abstractions, and rearrangements. acs.org Research into the photochemical reactions of this specific fluorinated enone could lead to the discovery of novel transformations and the synthesis of complex polycyclic structures. For example, enone-directed photochemical fluorination has been demonstrated on complex steroid systems, where the photoexcited enone directs the site-selective fluorination of remote sp³ C-H bonds. acs.org Applying this methodology to derivatives of this compound could provide access to novel, selectively fluorinated compounds.

Electrochemical Conversions: Electrochemical methods provide a powerful and sustainable alternative to traditional chemical redox reactions. researchgate.net Electrofluorination, in particular, is a well-established technique for the synthesis of organofluorine compounds. wikipedia.org While often used for perfluorination, selective electrochemical fluorination is also possible. Future investigations could explore the electrochemical synthesis of this compound or its derivatives. Electrochemical oxidation can generate electron-deficient centers in a molecule, preparing it for nucleophilic fluorination. nih.gov The use of flow electrochemistry is particularly promising as it can enhance safety and scalability. rsc.org Furthermore, electrochemical methods can be used for other transformations of the cyclohexenone ring, such as reductions or couplings, providing alternative synthetic routes to valuable products.

Integration with Machine Learning and Artificial Intelligence in Retrosynthesis and Reaction Prediction

These tools utilize vast databases of known chemical reactions to train neural networks and other algorithms. nih.govmit.edu They can be broadly categorized into template-based methods, which use predefined reaction rules, and template-free methods, which can potentially discover entirely new transformations. illinois.eduresearchgate.net By applying these approaches to this compound and its derivatives, researchers can accelerate the discovery of new synthetic pathways.

Beyond retrosynthesis, ML models can also predict the major products of a reaction, as well as the optimal reaction conditions, such as temperature, solvent, and catalyst. eurekalert.orgchemai.io This predictive power can significantly reduce the amount of trial-and-error experimentation required in the laboratory, saving time and resources. For instance, an AI model could be trained on a dataset of fluorination reactions to predict the best catalyst and conditions for a specific transformation of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.